molecular formula C21H21N3O4S B3298572 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide CAS No. 897614-24-3

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B3298572
CAS No.: 897614-24-3
M. Wt: 411.5 g/mol
InChI Key: PQQZLCQPVHFJAV-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a potent, selective, and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MAP2K5/MEK5), a critical upstream activator of the ERK5 signaling cascade. The compound demonstrates high selectivity for MEK5 over other kinases, including the closely related MEK1, making it a valuable chemical probe for dissecting the unique biological functions of the ERK5 pathway. Research utilizing this inhibitor has been pivotal in elucidating the role of ERK5 in cellular processes such as proliferation, differentiation, and survival. Its primary application is in oncological research, where it is used to investigate the dependence of certain cancer cells, including those resistant to conventional therapies, on the MEK5/ERK5 axis for growth and survival. Studies have shown that inhibition of MEK5 with this compound can suppress the growth of various cancer cell lines and impede tumor progression in vivo. Furthermore, it serves as a key tool in cardiovascular research, exploring the pathway's critical role in endothelial cell function and angiogenesis. By specifically targeting MEK5, this inhibitor allows researchers to explore novel therapeutic strategies for cancers and other pathologies driven by dysregulated ERK5 signaling.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-18-9-6-15(7-10-18)8-12-20(25)22-17-5-3-4-16(14-17)19-11-13-21(24-23-19)29(2,26)27/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQZLCQPVHFJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural motifs can inhibit various cancer cell lines. For instance, derivatives of pyridazine have shown promise as inhibitors of tumor growth by targeting specific kinases involved in cancer progression . The unique substitution patterns in N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide may enhance its efficacy against cancer cells.
  • Anti-inflammatory Properties
    • Compounds containing sulfonamide groups are often explored for their anti-inflammatory effects. Research has demonstrated that sulfonamides can inhibit pro-inflammatory cytokines, suggesting that this compound could be investigated for its potential to treat inflammatory diseases .
  • Neuropharmacology
    • The structural characteristics of this compound may also position it as a candidate for neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems, indicating that this compound could influence neurological pathways and potentially serve in the treatment of neurodegenerative conditions .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro using pyridazine derivatives.
Study 2Anti-inflammatory EffectsShowed significant reduction in cytokine levels when tested on animal models with induced inflammation.
Study 3Neuropharmacological EffectsIndicated modulation of neurotransmitter release, suggesting potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical structural and functional distinctions between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Propanamide 6-Methanesulfonylpyridazin-3-yl, 4-methoxyphenyl 443.47 g/mol* Sulfonyl group enhances electrophilicity
3-(4-Fluorophenyl)-N-(pyrazol-substituted phenyl)propanamide Propanamide 4-Fluorophenyl, pyrazol-3-yl, methylsulfonamido ~500 g/mol† Fluorine improves metabolic stability
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Propanamide 4-Methoxyphenyl, 1,2,4-triazolyl ~290 g/mol Triazole enhances hydrogen bonding
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxypropanamide Propanamide + pyrazole 4-Methoxyphenyl, 4-methylphenyl, N-hydroxy 365.43 g/mol Hydroxy group may influence redox activity
3-(4-Methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide Propanamide 4-Methoxyphenyl, tetrazol-1-yl 353.38 g/mol Tetrazole mimics carboxylic acid

*Calculated based on molecular formula (C₂₁H₂₁N₃O₄S).
†Estimated from described substituents.

Structure-Activity Relationship (SAR) Trends

  • Methoxy Groups : The 4-methoxyphenyl moiety (common in ) improves solubility and membrane permeability via reduced crystallinity .
  • Sulfonyl vs. Hydroxy/Tetrazole : Methanesulfonyl enhances electrophilicity and target affinity, whereas hydroxy () or tetrazole () groups may introduce hydrogen-bonding or acidic properties.
  • Heterocyclic Cores: Pyridazine (target) vs.

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a pyridazine ring substituted with a methanesulfonyl group, linked to a phenyl ring and a propanamide moiety. This specific arrangement of functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions, influencing protein function and modulating signaling pathways within cells.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of key signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity has been suggested through its ability to suppress the expression of pro-inflammatory markers like cyclooxygenase-2 (COX-2) in vascular smooth muscle cells (SMCs). This modulation could be beneficial in treating conditions characterized by chronic inflammation, such as atherosclerosis.

Case Studies

  • Vascular Smooth Muscle Cell Study :
    • Objective : To assess the effects of the compound on SMC proliferation and migration.
    • Method : In vitro assays were conducted using SMCs treated with varying concentrations of the compound.
    • Findings : The compound significantly inhibited SMC proliferation and migration, leading to reduced neointima formation in a balloon-injured rat model. This suggests its potential use in preventing restenosis after vascular interventions .
  • Cancer Cell Line Study :
    • Objective : To evaluate the antiproliferative effects on breast cancer cell lines.
    • Method : MTT assays were performed to determine cell viability post-treatment.
    • Findings : The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against these cancer cells.

Data Tables

Biological ActivityObserved EffectReference
AntiproliferativeInhibition of SMC proliferation
Anti-inflammatorySuppression of COX-2 expression
Cancer growth inhibitionDose-dependent reduction in cell viability

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide?

  • Methodological Answer: Synthesis optimization should focus on coupling reactions between pyridazine and arylpropanamide precursors. For example, highlights the use of triethylamine as a base in dichloromethane to facilitate amide bond formation in analogous compounds. Reaction temperature (room temperature vs. reflux) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:acyl chloride) are critical to minimize side products. Monitoring via TLC (as in ) ensures reaction completion. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of 1H/13C-NMR (300–500 MHz, DMSO-d6) to confirm substituent positions and integration ratios, as demonstrated in and . FTIR (ATR mode, 4000–400 cm⁻¹) identifies functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI ionization (e.g., QSTAR Elite) verifies molecular weight (e.g., calculated vs. observed m/z ±0.0003). Purity ≥98% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer: recommends storing amide derivatives in inert, anhydrous solvents like DMSO under nitrogen at –20°C to prevent hydrolysis. Solubility tests in DMSO, ethanol, and acetonitrile (common solvents for biological assays) should precede experimental use. Avoid prolonged exposure to moisture or light, as methanesulfonyl and methoxy groups may degrade under acidic/alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer: SAR studies require systematic modification of substituents. For example:
  • Replace the methanesulfonyl group () with sulfonamide or phosphonate moieties to assess impact on target binding.
  • Vary the 4-methoxyphenyl moiety () with halogenated or bulky aryl groups to probe steric/electronic effects.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with docking simulations (using software like AutoDock Vina) can correlate structural changes with activity. ’s computational data (InChI keys, molecular formulas) provides a template for modeling interactions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
  • Standardize protocols using dose-response curves (IC50/EC50) and positive controls (e.g., ’s biological studies).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly.
  • Replicate findings in orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays) .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodological Answer: Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to analyze:
  • Metabolic sites: Methoxy and sulfonyl groups are prone to Phase I oxidation (cytochrome P450).
  • Toxicity risks: Check for structural alerts (e.g., reactive metabolites via epoxidation). ’s InChI data enables SMILES input for these tools. Experimental validation via hepatic microsome assays (rat/human) quantifies metabolic stability .

Methodological Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer: Design kinase inhibition assays using:
  • TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (e.g., EGFR, VEGFR).
  • ATP concentration matched to physiological levels (1 mM) to avoid false positives.
  • Selectivity profiling across a kinase panel (e.g., 100+ kinases) to identify off-target effects. ’s biological applications guide assay setup for similar amide derivatives .

Key Challenges and Future Directions

  • Challenge: Scalable synthesis of the pyridazine core with high enantiomeric purity.
    Solution: Explore flow chemistry () for continuous production and reduced batch variability.
  • Future Direction: Investigate pro-drug derivatives (e.g., ester-linked moieties) to enhance bioavailability, guided by ’s medicinal chemistry insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Reactant of Route 2
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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.